REACTION_CXSMILES
|
[NH:1]([C:3]1[N:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:16])[N:13]([CH3:15])[CH:14]=2)=[CH:5][CH:4]=1)[NH2:2].N(C1C=CC=CC=1)=[C:18]=[S:19]>CN1C(=O)CCC1.ClC1C=CC=C(Cl)C=1>[NH:1]([C:3]1[N:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:16])[N:13]([CH3:15])[CH:14]=2)=[CH:5][CH:4]=1)[NH2:2].[SH:19][C:18]1[N:8]2[CH:7]=[C:6]([C:9]3[CH:10]=[CH:11][C:12](=[O:16])[N:13]([CH3:15])[CH:14]=3)[CH:5]=[CH:4][C:3]2=[N:1][N:2]=1 |f:2.3|
|
Name
|
5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(]H
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
N(N)C1=CC=C(C=N1)C=1C=CC(N(C1)C)=O
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
N(=C=S)C1=CC=CC=C1
|
Name
|
NMP 1,3-dichlorobenzene
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O.ClC1=CC(=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by preparative LCMS
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC=C(C=N1)C=1C=CC(N(C1)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
SC1=NN=C2N1C=C(C=C2)C=2C=CC(N(C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |